Superior Anti-MRSA Activity of 2,4-DTBP Compared to Vancomycin
2,4-Di-tert-butylphenol (2,4-DTBP) demonstrates potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) [1]. The compound's MIC against MRSA (3.12 µg/mL) is notably lower than that of the first-line antibiotic vancomycin (15.63-62.50 µg/mL) in the same study, indicating a 5- to 20-fold higher potency on a mass basis [2].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 3.12 µg/mL (MRSA ATCC 700699); 6.25 µg/mL (VRE ATCC 51299) |
| Comparator Or Baseline | Vancomycin: 15.63-62.50 µg/mL |
| Quantified Difference | 2,4-DTBP MIC is 5- to 20-fold lower than vancomycin |
| Conditions | In vitro broth microdilution assay against ATCC strains |
Why This Matters
This differential potency against high-priority drug-resistant pathogens positions 2,4-DTBP as a valuable lead scaffold for developing next-generation anti-infectives, distinguishing it from less active phenolic analogs.
- [1] Abdulmyanova, L. I., et al. (2025). 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens. Frontiers in Microbiology, 16, 1575021. View Source
- [2] Mendeley Data. (n.d.). Dataset for 'Combination effect between 2,4-Di-tert-butylphenol and vancomycin'. View Source
